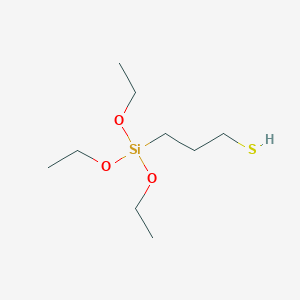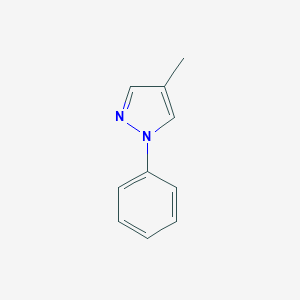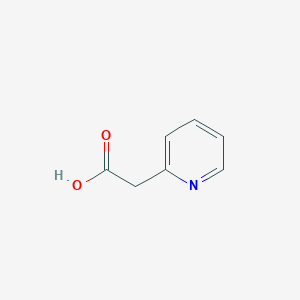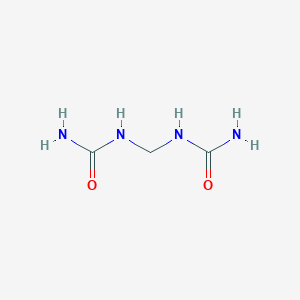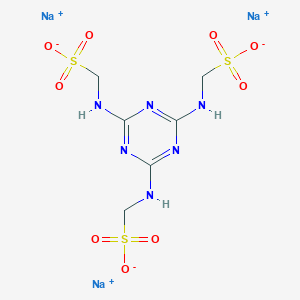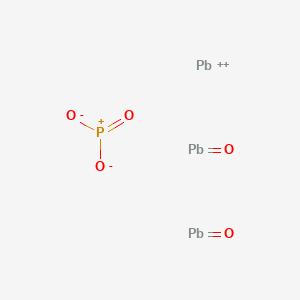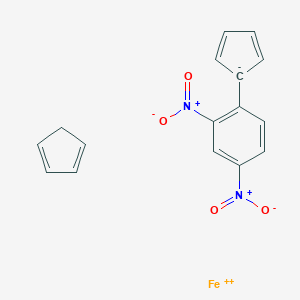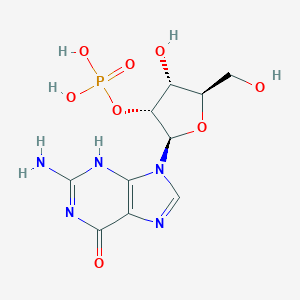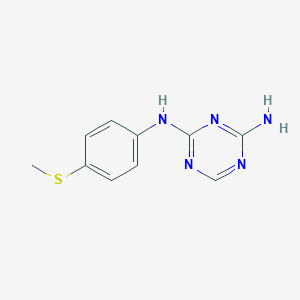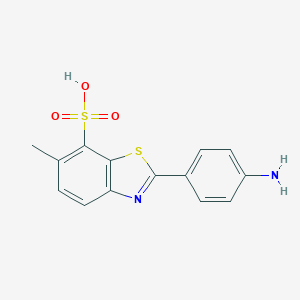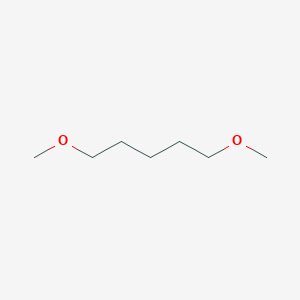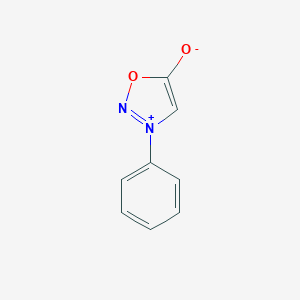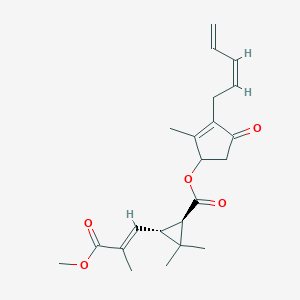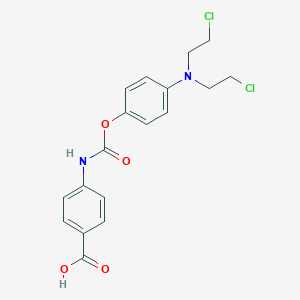
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate, also known as CCNU, is a chemotherapy drug that is used to treat various types of cancer. It belongs to the class of drugs called alkylating agents, which work by damaging the DNA in cancer cells, preventing them from growing and dividing. CCNU is used to treat brain tumors, lymphomas, and certain types of leukemia.
Mecanismo De Acción
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate works by alkylating the DNA in cancer cells, causing damage to the DNA strands and preventing the cells from dividing and growing. This leads to the death of cancer cells and the shrinkage of tumors.
Efectos Bioquímicos Y Fisiológicos
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can have several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to a decrease in the number of red blood cells, white blood cells, and platelets. It can also cause gastrointestinal toxicity, such as nausea, vomiting, and diarrhea. In addition, N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can cause liver toxicity, leading to elevated liver enzymes and liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is a potent chemotherapy drug that has been shown to be effective in treating various types of cancer. It is relatively easy to synthesize and can be used in combination with other chemotherapy drugs to increase its effectiveness. However, N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate can have several side effects, such as bone marrow suppression and gastrointestinal toxicity, which can limit its use in certain patients.
Direcciones Futuras
There are several future directions for the study of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate. One area of research is the development of new formulations of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate that can reduce its toxicity and side effects. Another area of research is the study of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate in combination with other chemotherapy drugs to increase its effectiveness. Finally, there is a need for further research into the mechanism of action of N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate and its effects on cancer cells.
Métodos De Síntesis
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is synthesized using a multi-step process, starting with the reaction of 4-nitroaniline with ethylene oxide to form 4-nitrophenylethyleneimine. This intermediate is then reacted with thionyl chloride to form 4-nitrophenylchloroethylamine. The final step involves the reaction of 4-nitrophenylchloroethylamine with p-carboxyphenol to form N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate.
Aplicaciones Científicas De Investigación
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate has been extensively studied in scientific research for its anti-cancer properties. It has been shown to be effective in treating brain tumors, lymphomas, and certain types of leukemia. N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate is often used in combination with other chemotherapy drugs to increase its effectiveness.
Propiedades
Número CAS |
148-78-7 |
|---|---|
Nombre del producto |
N-(p-(Bis(2-chloroethyl)amino)phenyl) p-carboxycarbanilate |
Fórmula molecular |
C18H18Cl2N2O4 |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-9-11-22(12-10-20)15-5-7-16(8-6-15)26-18(25)21-14-3-1-13(2-4-14)17(23)24/h1-8H,9-12H2,(H,21,25)(H,23,24) |
Clave InChI |
CNLVZUPSGAAHAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Otros números CAS |
148-78-7 |
Sinónimos |
4-(N,N-bis(2-chloroethyl)amino)phenyl N-(4-carboxyphenyl)carbamate IC 140 IC-140 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)
